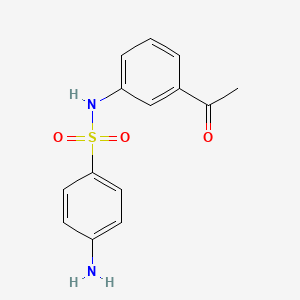
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate
Descripción general
Descripción
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by its unique structure, which includes a quinoxaline ring system substituted with ethyl, methyl, and carboxylate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,6,7-trimethylquinoxaline-2-carboxylate typically involves the condensation of o-phenylenediamine with α-diketones. One efficient method includes the reaction of 1,2-benzenediamine with α-aminoxylated 1,3-dicarbonyl compounds under acidic conditions . This one-pot cascade process generates the quinoxaline scaffold without the need for extra catalysts or harsh reaction conditions.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to enhance efficiency and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoxaline dioxide derivative.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoxaline dioxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of ethyl 3,6,7-trimethylquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit the growth of microorganisms by interfering with their DNA synthesis. In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function .
Comparación Con Compuestos Similares
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate is unique due to its specific substitution pattern on the quinoxaline ring. Similar compounds include:
- Ethyl 3,6-dimethylquinoxaline-2-carboxylate
- Benzyl 6,7-dichloro-3-methylquinoxaline-2-carboxylate
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
These compounds share the quinoxaline or indole core but differ in their substitution patterns, which can significantly affect their biological activities and applications.
Propiedades
IUPAC Name |
ethyl 3,6,7-trimethylquinoxaline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-5-18-14(17)13-10(4)15-11-6-8(2)9(3)7-12(11)16-13/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVHKBHWGVICPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C(=CC2=N1)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3167494.png)




![3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B3167540.png)




![Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B3167566.png)



